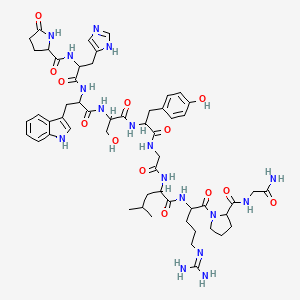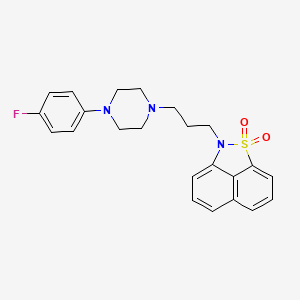
Fananserin
Overview
Description
Fananserin is a chemical compound known for its potent antagonistic effects on both the serotonin 5-HT2A receptor and the dopamine D4 receptor. It has been researched primarily for its potential use in treating schizophrenia and other psychiatric disorders due to its sedative and antipsychotic properties .
Mechanism of Action
Target of Action
Fananserin, also known as RP-62203, is a potent antagonist that primarily targets two receptors: the 5HT2A receptor and the Dopamine D4 receptor . These receptors play crucial roles in various neurological and psychological processes. The 5HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, and is thought to be responsible for many of the neurophysiological effects of serotonin. The Dopamine D4 receptor is a G protein-coupled receptor that inhibits adenylyl cyclase and is involved in various neurological processes, including cognition, emotion, and behavior .
Mode of Action
This compound acts as an antagonist at both the 5HT2A receptor and the Dopamine D4 receptor Importantly, this compound does this without blocking other dopamine receptors such as D2 . This selective antagonism is thought to contribute to its sedative and antipsychotic effects .
Pharmacokinetics
Details on the pharmacokinetics of this compound are limited. One study found that schizophrenic patients administered multiple doses of this compound tolerated doses 400 percent greater than the maximum tolerated single dose in healthy volunteers . This suggests that the drug’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties may vary between individuals and populations, and may be influenced by factors such as disease state .
Result of Action
This compound has been shown to have sedative and antipsychotic effects . It has been researched for the treatment of schizophrenia, although the efficacy was less than expected and results were disappointing
Biochemical Analysis
Biochemical Properties
Fananserin interacts with the 5HT2A receptor and the Dopamine D4 receptor . These interactions are antagonistic, meaning that this compound binds to these receptors and inhibits their activity . This biochemical property of this compound plays a crucial role in its pharmacological effects .
Cellular Effects
This compound influences cell function by modulating the activity of 5HT2A and Dopamine D4 receptors . These receptors are involved in various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these receptors, this compound can alter these processes .
Molecular Mechanism
This compound exerts its effects at the molecular level through its binding interactions with the 5HT2A and Dopamine D4 receptors . By binding to these receptors, this compound inhibits their activity, leading to changes in cell signaling pathways, gene expression, and cellular metabolism .
Preparation Methods
Fananserin can be synthesized through a series of chemical reactions involving the formation of a naphthosultam derivativeThe reaction conditions often include the use of solvents like acetonitrile and water, and the reactions can be carried out under microwave-assisted synthesis to improve yield and efficiency .
Chemical Reactions Analysis
Fananserin undergoes various chemical reactions, including:
Oxidation: This reaction can occur at the sulfur atom in the naphthosultam ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities in the molecule.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, where the fluorine atom can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .
Scientific Research Applications
Chemistry: It serves as a model compound for studying receptor-ligand interactions, particularly with serotonin and dopamine receptors.
Biology: Fananserin is used in research to understand the role of serotonin and dopamine receptors in various biological processes.
Medicine: The primary focus of research has been on its potential use as an antipsychotic agent for treating schizophrenia. .
Comparison with Similar Compounds
Fananserin is unique in its selective antagonism of the 5-HT2A and D4 receptors without significantly affecting other dopamine receptors like D2. Similar compounds include:
Blonanserin: Another antipsychotic that targets dopamine D2 and D3 receptors as well as the serotonin 5-HT2A receptor.
Lurasidone: An antipsychotic that also targets multiple serotonin and dopamine receptors, including 5-HT2A and D2.
Pimavanserin: A selective serotonin 5-HT2A receptor inverse agonist used in the treatment of Parkinson’s disease psychosis. This compound’s unique receptor profile makes it a valuable compound for studying the specific roles of 5-HT2A and D4 receptors in psychiatric disorders.
Properties
IUPAC Name |
3-[3-[4-(4-fluorophenyl)piperazin-1-yl]propyl]-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),4,6,8(12),9-pentaene 2,2-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24FN3O2S/c24-19-8-10-20(11-9-19)26-16-14-25(15-17-26)12-3-13-27-21-6-1-4-18-5-2-7-22(23(18)21)30(27,28)29/h1-2,4-11H,3,12-17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGIGHGMPMUCLIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCN2C3=CC=CC4=C3C(=CC=C4)S2(=O)=O)C5=CC=C(C=C5)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046743 | |
| Record name | Fananserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
425.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127625-29-0 | |
| Record name | Fananserin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127625-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fananserin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127625290 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fananserin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046743 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FANANSERIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38QJ762ET6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Fananserin?
A1: this compound exerts its effects primarily by acting as a potent antagonist at both dopamine D4 and serotonin 5-HT2A receptors. [, , ]. This dual antagonism distinguishes it from many typical and atypical antipsychotic agents. [].
Q2: What is the significance of this compound's affinity for the dopamine D4 receptor subtype?
A2: While this compound displays high affinity for the D4 receptor [, ], its role in the compound's overall efficacy as an antipsychotic remains unclear. Research suggests that D4.4 receptor activity may not be a primary factor in the effectiveness of antiparkinsonian drugs, despite this compound's observed activity in this area. [].
Q3: How does this compound compare to other antipsychotics in terms of its interaction with serotonin receptors?
A3: this compound demonstrates a unique interaction profile with serotonin receptors, especially 5-HT2A and 5-HT2C. In drug discrimination studies, 5-HT2A/2C antagonists showed a more pronounced generalization to this compound compared to clozapine. []. This suggests a potentially distinct mechanism in its interaction with these receptors compared to other atypical antipsychotics.
Q4: What is the significance of this compound's activity in the nucleus accumbens?
A4: Research shows that this compound's action on phencyclidine (PCP)-induced locomotion is localized in the nucleus accumbens. []. This effect is primarily mediated through its interaction with 5-HT2A receptors in this brain region, suggesting a key role for this interaction in its potential antipsychotic effects.
Q5: Have there been any attempts to modify the structure of this compound to improve its pharmacological profile?
A5: Yes, research efforts have focused on designing and synthesizing new this compound derivatives with structural modifications. []. The goal of these modifications is to alter the pharmacological profile of the compound, potentially enhancing its therapeutic effects as an antidepressant.
Q6: What can be concluded about the efficacy of this compound in treating schizophrenia based on the available research?
A6: While initial studies explored this compound's potential as an antipsychotic, a double-blind, placebo-controlled study did not demonstrate a significant antipsychotic effect compared to placebo. []. Despite its promising receptor binding profile, further research is needed to determine its clinical utility in treating schizophrenia.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
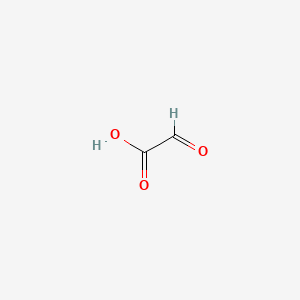
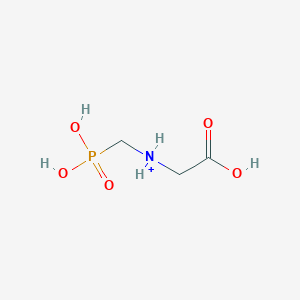



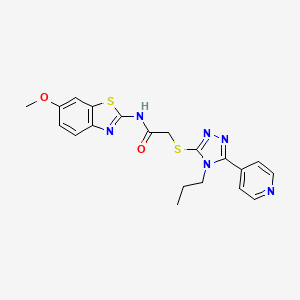
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B1671980.png)
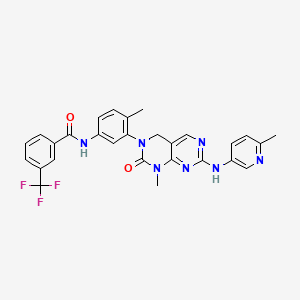

![3-(23-methyl-14-oxo-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-3-yl)propanenitrile](/img/structure/B1671985.png)

